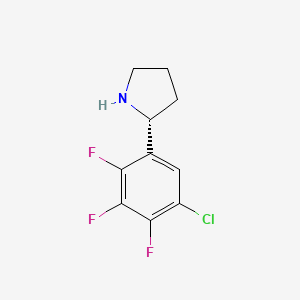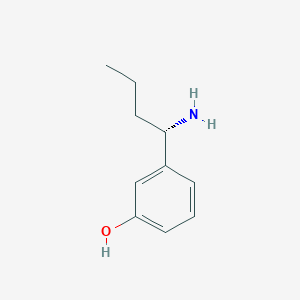
(S)-3-(1-Aminobutyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Aminobutyl)phenol is an organic compound with the molecular formula C10H15NO It consists of a phenol group substituted with a 1-aminobutyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminobutyl)phenol typically involves the use of transaminase biocatalysts. These enzymes facilitate the transfer of an amino group to a precursor molecule, resulting in the formation of the desired product . The reaction conditions often include a suitable solvent, temperature control, and the presence of cofactors necessary for enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve immobilized transaminases, which offer advantages such as reusability and enhanced stability . The process includes the use of a resin to immobilize the enzyme, allowing for continuous production with high conversion rates.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminobutyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
(S)-3-(1-Aminobutyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminobutyl)phenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(1-Aminobutyl)phenol
- (S)-2-(1-Aminobutyl)phenol
Uniqueness
(S)-3-(1-Aminobutyl)phenol is unique due to the specific position of the 1-aminobutyl group on the phenol ring. This positional isomerism can result in different chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-[(1S)-1-aminobutyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-2-4-10(11)8-5-3-6-9(12)7-8/h3,5-7,10,12H,2,4,11H2,1H3/t10-/m0/s1 |
InChI Key |
AMEJFGQGKYMTCT-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=CC=C1)O)N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


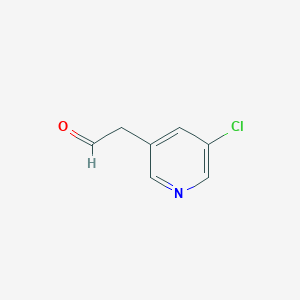


![6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12959561.png)
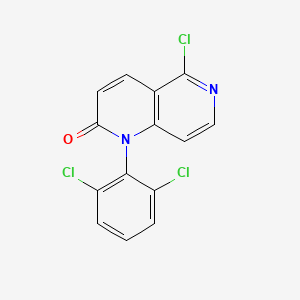
![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
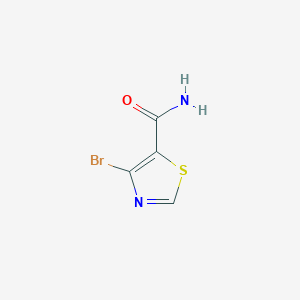
![2-Aminoethanol hemi((Z)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate)](/img/structure/B12959580.png)

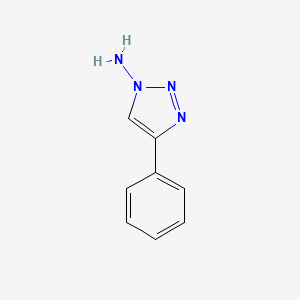
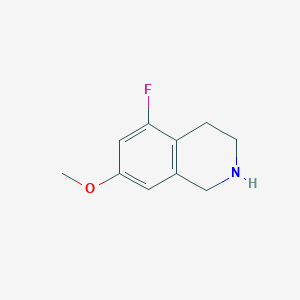
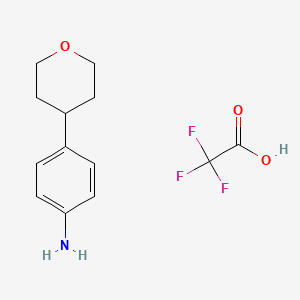
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12959604.png)
